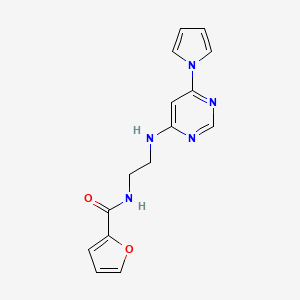

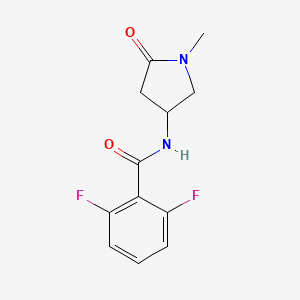

![molecular formula C9H15Br B2765019 8-(Bromomethyl)bicyclo[5.1.0]octane CAS No. 2402830-13-9](/img/structure/B2765019.png)

8-(Bromomethyl)bicyclo[5.1.0]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Bromomethyl)bicyclo[5.1.0]octane, also known as BMBO, is a bicyclic compound that has been studied for its potential applications in the field of medicinal chemistry. BMBO is a derivative of norbornene, a bicyclic hydrocarbon with a unique structure that has attracted the attention of chemists and pharmacologists alike.

Scientific Research Applications

Synthesis and Derivative Chemistry

8-(Bromomethyl)bicyclo[5.1.0]octane serves as a versatile intermediate in organic synthesis, particularly for creating various substituted bicyclo[5.1.0]octanes. It undergoes bromo-lithium exchange reactions followed by nucleophilic substitution to generate different derivatives such as 8-methyl and 8-trimethylsilyl variants. These compounds further participate in Diels-Alder reactions to form adducts with cyclopentadiene, illustrating the compound's utility in constructing complex bicyclic structures with potential application in material science, pharmaceuticals, and chemical synthesis (Lee, Chen, & Chen, 1998).

Molecular Interaction and Rearrangement

The molecular interactions and rearrangements of compounds related to this compound showcase its role in studying chemical dynamics and mechanisms. For instance, the study of 2,5-Bis(dicyanomethylene)bicyclo[4.2.0]octa-3,7-diene and its thermal rearrangement products highlights the compound's potential in exploring new electron acceptors and understanding molecular rearrangements, which are crucial for developing novel organic electronic materials (Kawase et al., 2003).

Natural Product Synthesis

Compounds structurally similar to this compound are integral in synthesizing natural products, such as tropane alkaloids. The synthesis of 8-azabicyclo[3.2.1]octane scaffolds, central to tropane alkaloids, demonstrates the compound's relevance in producing biologically active molecules. These methodologies enable the construction of complex natural products, underscoring the importance of such intermediates in pharmaceutical research and development (Rodríguez et al., 2021).

Chemical Communication in Insects

Bicyclic acetals, related to this compound, play crucial roles as volatile signals in the chemical communication systems of various insects, including bark beetles and moths. These compounds function as pheromones, facilitating interactions among individuals within species. Such studies contribute to understanding ecological relationships and pest control strategies (Francke & Schrõder, 1997).

properties

IUPAC Name |

8-(bromomethyl)bicyclo[5.1.0]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c10-6-9-7-4-2-1-3-5-8(7)9/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAJDWVGKPITHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C2CBr)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

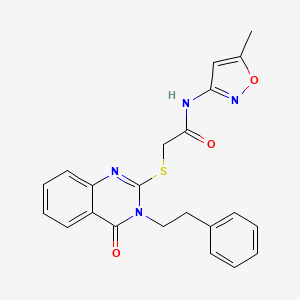

![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)

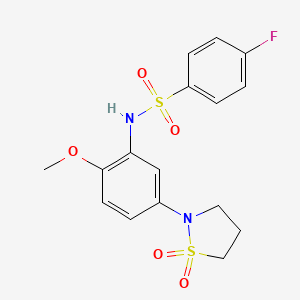

![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)

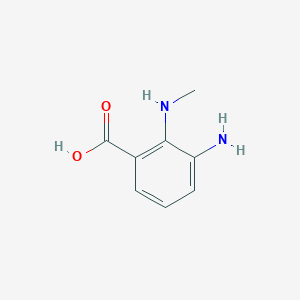

![1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2764944.png)

![2-Chloro-N-[1-(1-methylpyrazol-3-yl)ethyl]propanamide](/img/structure/B2764947.png)

![6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2764955.png)

![2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile](/img/structure/B2764957.png)